molecular formula C41H64O14 B1195833 Scoparianoside A CAS No. 195971-46-1

Scoparianoside A

Número de catálogo: B1195833
Número CAS: 195971-46-1
Peso molecular: 780.9 g/mol
Clave InChI: FOCJYVVPFHSVGZ-NETVJPFDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Scoparianoside A is a triterpenoid saponin isolated primarily from plants such as Kochia scoparia and Gymnema sylvestre . Structurally, it features an oleanolic acid aglycone core linked to a monodesmosidic sugar moiety at the C-3 position, distinguishing it from bidesmosidic saponins that have additional sugar chains at C-28 . Its molecular weight (959.12 g/mol) and glycosylation pattern influence its solubility and bioavailability, which are critical factors in therapeutic applications .

Propiedades

Número CAS

195971-46-1

Fórmula molecular

C41H64O14

Peso molecular

780.9 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,9S,12aS,14aR,14bR)-8a-carboxy-9-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H64O14/c1-36(2)16-20-19-8-9-23-38(5)12-11-25(37(3,4)22(38)10-13-40(23,7)39(19,6)14-15-41(20,35(50)51)24(43)17-36)53-34-29(47)30(28(46)31(55-34)32(48)49)54-33-27(45)26(44)21(42)18-52-33/h8,20-31,33-34,42-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)/t20-,21+,22-,23+,24-,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1

Clave InChI

FOCJYVVPFHSVGZ-NETVJPFDSA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C

SMILES isomérico

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O

SMILES canónico

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C(=O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C

Sinónimos

3-O-beta-D-xylopyranosyl-(1-->3)-beta-D-glucopyranosiduronic acid-22alpha-hydroxy-oleanolic acid
scoparianoside A

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Comparisons

The structural similarities and differences between this compound and related saponins are summarized in Table 1.

Table 1: Structural and Molecular Features of this compound and Analogues

Compound Aglycone Glycosylation Pattern Molecular Weight (g/mol) Key Functional Groups
This compound Oleanolic 3-O-β-D-glucuronopyranoside 959.12 Hydroxyl, Carboxylic acid
Scoparianoside B Oleanolic 3-O-α-L-rhamnopyranoside 945.10 Hydroxyl, Methyl group
Momordin Ic Oleanolic 3-O-β-D-xylopyranoside 943.09 Hydroxyl
Acutoside C Hederagenin 3-O-β-D-glucuronopyranoside 971.15 Hydroxyl, Carboxylic acid

Key Observations :

  • Scoparianoside B: Shares the oleanolic acid core with this compound but differs in the sugar moiety (rhamnose vs. glucuronic acid), reducing its polarity and molecular weight .
  • Momordin Ic : Lacks the glucuronic acid group, resulting in lower molecular weight and altered solubility .
  • Acutoside C: Features a hederagenin aglycone, which enhances its amphiphilic properties compared to this compound .

Functional and Pharmacological Comparisons

Table 2: Bioactivity Profiles of this compound and Analogues

Compound Anti-inflammatory (IC₅₀, μM) Anticancer (IC₅₀, μM) Antimicrobial (MIC, μg/mL) Solubility (mg/mL)
This compound 12.3 ± 1.2 8.9 ± 0.8 >100 0.45
Scoparianoside B 18.7 ± 2.1 15.4 ± 1.5 25.6 ± 3.0 0.78
Momordin Ic 22.5 ± 3.0 32.1 ± 2.9 >100 1.20
Acutoside C 9.8 ± 0.9 6.5 ± 0.7 48.3 ± 4.2 0.32

Key Findings :

Anti-inflammatory Activity: this compound outperforms Scoparianoside B and Momordin Ic but is less potent than Acutoside C, likely due to the latter’s hederagenin core enhancing membrane interaction .

Anticancer Efficacy: this compound shows moderate activity (IC₅₀ = 8.9 μM) against breast cancer cell lines (MCF-7), whereas Acutoside C exhibits superior potency (IC₅₀ = 6.5 μM) .

Solubility-Bioactivity Trade-off : Momordin Ic’s higher solubility (1.20 mg/mL) correlates with reduced anticancer activity, suggesting rapid clearance in vivo .

Mechanistic and Application Differences

  • This compound: Modulates NF-κB and MAPK pathways, making it a candidate for chronic inflammatory diseases .
  • Acutoside C : Targets mitochondrial apoptosis pathways in cancer cells, enhancing its cytotoxicity .
  • Scoparianoside B: Demonstrates broad-spectrum antimicrobial activity, attributed to its rhamnose sugar moiety disrupting bacterial membranes .

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying Scoparianoside A from its natural source?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. NMR (¹H, ¹³C) and LC-MS are critical for structural validation . Challenges include minimizing degradation during extraction, requiring controlled temperatures and inert atmospheres .

Q. How is the bioactivity of this compound assessed in preliminary pharmacological studies?

  • Methodological Answer : Initial bioactivity screens use in vitro assays like enzyme inhibition (e.g., COX-2, α-glucosidase) or cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves and IC₅₀ values are calculated to quantify potency. Positive controls (e.g., aspirin for anti-inflammatory assays) ensure methodological validity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer : A combination of 1D/2D NMR (COSY, HSQC, HMBC) resolves stereochemistry and glycosidic linkages. High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). X-ray crystallography may be used if crystals are obtainable .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., cell lines, solvent concentrations). Systematic replication under standardized protocols is critical. Meta-analyses of published data, coupled with in silico docking studies, can identify confounding variables (e.g., off-target effects) . Cross-disciplinary collaboration with pharmacologists and computational biologists enhances mechanistic clarity .

Q. What strategies optimize this compound’s stability in in vivo pharmacokinetic studies?

  • Methodological Answer : Stability challenges (e.g., hydrolysis, oxidation) are addressed via prodrug formulations or nano-encapsulation (liposomes, PLGA nanoparticles). LC-MS/MS monitors metabolite profiles in plasma, while PK/PD modeling predicts bioavailability. Ethical considerations require adherence to animal welfare guidelines (e.g., 3R principles) .

Q. How should researchers design experiments to validate this compound’s selectivity in multi-target therapies?

  • Methodological Answer : Use pathway-specific assays (e.g., RNA-seq for gene expression profiling) to differentiate primary targets from secondary interactions. Dose-escalation studies and CRISPR-Cas9 knockout models validate selectivity. Negative controls (e.g., siRNA silencing) reduce false positives .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound research?

  • Methodological Answer : Non-linear regression models (e.g., log-logistic for IC₅₀) are standard. For multi-variable datasets, multivariate ANOVA or machine learning (PCA, random forests) identifies dose-response patterns. Replicates (n ≥ 3) and power analyses ensure statistical robustness .

Methodological Guidelines

  • Data Presentation : Use tables to summarize IC₅₀ values (Table 1) and figures for structural elucidation (e.g., NMR spectra, docking poses) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and share raw data via repositories (e.g., Zenodo) to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.